molecular formula C17H19NO4 B2414524 N-(BOC)-8-aminomethyl-2-naphthoic acid CAS No. 130532-81-9

N-(BOC)-8-aminomethyl-2-naphthoic acid

Cat. No. B2414524
M. Wt: 301.342
InChI Key: BNKZUUVLCJHIJI-UHFFFAOYSA-N
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Description

“N-(BOC)-8-aminomethyl-2-naphthoic acid” is a compound that contains a BOC (tert-butyloxycarbonyl) group. The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The formation of BOC-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The BOC group is stable towards most nucleophiles and bases .


Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Synthesis and Protein Modeling

N-(BOC)-8-aminomethyl-2-naphthoic acid and its derivatives have been utilized in the synthesis of sterically constrained protein turn models. These molecules serve as valuable tools in constructing models that mimic protein structures. The synthesis of such compounds, including the protected forms, enables a deeper understanding of protein folding and structure (Ernest et al., 1990).

Chiral Amino Acid Analogs

The compound has been instrumental in synthesizing orthogonally protected β-amino acids, such as 3-tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthoic acid benzyl ester (Boc-βAtc-OBn). These amino acid analogs are crucial for studying stereochemistry and developing new molecules with potential pharmaceutical applications (Kawahata & Goodman, 1999).

Fluorimetric Indicators

The compound has been used as a fluorimetric indicator for complexometric titration of minerals like calcium and magnesium. This application is significant in analytical chemistry, especially in quantifying mineral content in various samples, such as silicate rocks (Clements, Read & Sergeant, 1971).

Enzyme Catalysis and Material Science

There is evidence of its use in enzyme catalysis and material science. For instance, 6-amino-2-naphthoic acid, a related compound, enhances the interfacial electron transfer rate in enzymatic biofuel cells, indicating its potential in energy conversion applications (Tsujimura, Oyama, Funabashi & Ishii, 2019).

Chiral Recognition and Sensing

N-(BOC)-8-aminomethyl-2-naphthoic acid derivatives have been explored for their enantioselective recognition properties. For example, specific sensors using related compounds have been developed for the chiral recognition of amino acid derivatives, demonstrating significant potential in stereochemical analysis and drug development (He, Cui, Li, Lin, Liu & Feng, 2009).

Synthesis of Novel Compounds

The compound is used in the synthesis of various novel molecules, demonstrating its versatility in organic chemistry. Its derivatives serve as intermediates in creating complex structures with potential applications in medicinal chemistry and materials science (Meiries & Marquez, 2008).

Future Directions

The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This method could potentially be applied to the synthesis of “N-(BOC)-8-aminomethyl-2-naphthoic acid” and other similar compounds in the future.

properties

IUPAC Name

8-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-13-6-4-5-11-7-8-12(15(19)20)9-14(11)13/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKZUUVLCJHIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(BOC)-8-aminomethyl-2-naphthoic acid

Synthesis routes and methods I

Procedure details

Part D--A solution of 8-aminomethyl-2-naphthoic acid (0.50 g, 0.03025 mol) and triethylamine (0.038 mL, 0.028 30 g, 0.000275 mol) in aqueous tetrahydrofuran (50%, 5 mL) was added, portionwise as a solid, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (0.068 g, 0.000275 mol). All was stirred at ambient temperature over 5 hours. The solution was concentrated to half volume and extracted with diethylether. The aqueous layer was then acidified to a pH of 1.0 using hydrochloric acid (1N) and then extraced with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate and evaporated to dryness under reduced pressure to give the title compound, N-(BOC)-8-aminomethyl-2-naphthoic acid (0.050 g, 0.00017 mol) as a white solid. mp=190-191° C.; 1H NMR (DMSO) d 13.1 (bs, 1H), 8.8 (s, 1H), 8.0 (q, 2H, J=7.9 Hz), 7.9 (d, 1H, J=8.1 Hz), 7.6 (t, 1H, J=7.5 Hz), 7.65-7.55 (m, 2H), 4.6 (d, 2H, J=5.5 Hz), 1.4 (s, 9H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.038 mL
Type
reactant
Reaction Step One
Quantity
0.068 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 8-aminomethyl-2-naphthoic acid (0.50 g, 0.00025 mol) and triethylamine (0.038 mL, 0.028 g, 0.000275 mol) in aqueous tetrahydrofuran (50%, 5 mL) was added, portionwise as a solid, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (0.068 g, 0.000275 mol). All was stirred at ambient temperature over 5 hours. The solution was concentrated to half volume and extracted with diethylether. The aqueous layer was then acidified to a pH of 1.0 using hydrochloric acid (1N) and then extracted with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate and evaporated to dryness under reduced pressure to give the title compound, N-(BOC)-8-aminomethyl-2-naphthoic acid (0.050 g, 0.00017 mol) as a white solid. mp=190°-191° C.; 1H NMR (DMSO) d 13.1 (bs, 1H), 8.8 (s, 1H), 8.0 (q, 2H, J=7.9 Hz), 7.9 (d, 1H, J=8.1 Hz), 7.6 (t, 1H, J=7.5 Hz), 7.65-7.55 (m, 2H), 4.6 (d, 2H, J=5.5 Hz), 1.4 (s, 9H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.038 mL
Type
reactant
Reaction Step One
Quantity
0.068 g
Type
reactant
Reaction Step One

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